(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol
Overview
Description
Methanol, also known as methyl alcohol or wood alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used to make chemicals, remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products .
Synthesis Analysis
Methanol can be produced from syngas derived from steam reforming of crude glycerol . The process involves four main steps: steam reforming where the crude glycerol is converted into syngas, conditioning the syngas into the required stoichiometric ratio using a pressure swing adsorption system, and finally, methanol synthesis and purification .
Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group . It is the simplest member of a group of organic chemicals called alcohols .
Chemical Reactions Analysis
Methanol can be used in the production of various chemicals. For instance, it can be used in the production of formaldehyde, acetic acid, and a variety of other chemicals .
Physical And Chemical Properties Analysis
Methanol is a volatile liquid at room temperature with a boiling point of 64.7°C . It is highly flammable and soluble in water . It has a density of 786.3 kg/m^3 and a specific heat capacity of 2.53 kJ/kg K .
Scientific Research Applications
Catalytic Processes and Synthesis
Experimental and computational studies have elucidated the formation process of tetrahydroquinazolines, revealing the catalytic roles of certain compounds in the oxidation of methanol. The synthesis of tetrahydroquinazolines involves the condensation of specific amines and formaldehyde, originating from the acid-catalyzed hydrolysis of imine ligands and metal-mediated aerobic oxidation of methanol, respectively. These findings underline the utility of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol in facilitating catalytic processes that lead to the formation of complex heterocyclic compounds (Sanmartín-Matalobos et al., 2013; Shaabani et al., 2013).
Chemosensory Applications
The synthesis of new functionalized tetrahydroquinolines has been developed for selective identification of highly toxic Pd2+ ions, showcasing the potential of tetrahydroquinoline derivatives in chemosensory applications. These compounds exhibit fluorescence turn-off performances in methanol with very low limits of detection, illustrating their applicability in the selective recognition and sensing of specific metal ions (Shally et al., 2020).
Enzymatic Resolution and Synthesis
Both enantiomers of specific compounds have been prepared through the asymmetric O-acylation of N-Boc-protected tetrahydroisoquinoline derivatives, demonstrating the role of (S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol in the enzymatic resolution and synthesis of enantiomerically pure compounds. This methodology allows for high enantioselectivity and enantiomeric excess in the production of compounds with potential pharmaceutical applications (Schönstein et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of tetrahydroquinoline derivatives provides insights into their stereochemistry and molecular interactions, which are crucial for understanding the physicochemical properties and reactivity of these compounds. Such analyses contribute to the broader understanding of heterocyclic chemistry and the development of novel compounds with desired properties (Evain et al., 2004; Gzella et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-1,2,3,4-tetrahydroquinolin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDYZRIUFBMUGV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435580 | |
Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |
CAS RN |
63430-96-6 | |
Record name | (2S)-1,2,3,4-Tetrahydro-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63430-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2S)-1,2,3,4-Tetrahydroquinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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